Product packaging for (3S)-4-methylpent-1-yn-3-ol(Cat. No.:CAS No. 77943-78-3)

(3S)-4-methylpent-1-yn-3-ol

Cat. No.: B3057239
CAS No.: 77943-78-3
M. Wt: 98.14 g/mol
InChI Key: UTIFIONYBLSHIL-ZCFIWIBFSA-N
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Description

(3S)-4-Methylpent-1-yn-3-ol (CAS 77943-78-3) is a chiral alkynol that serves as a valuable building block in organic synthesis. Its primary research value lies in its application in transition-metal-catalyzed reactions for constructing complex heterocyclic structures. Studies have demonstrated its use in the Larock indole synthesis, where protected derivatives of related 4-methylpent-1-yn-3-ols can be transformed into indoles with retention of stereochemical integrity . This makes it a crucial intermediate in total synthesis projects, such as the construction of the dipyrrolobenzoquinone natural product (+)-terreusinone, which shows significant UV-A protecting properties . The compound's structure incorporates a terminal alkyne and a stereocenter, allowing for selective transformations at the alkyne moiety while the alcohol functionality can be protected or further modified. This multifunctionality enables researchers to explore diverse chemical spaces. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B3057239 (3S)-4-methylpent-1-yn-3-ol CAS No. 77943-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-methylpent-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIFIONYBLSHIL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426352
Record name 1-Pentyn-3-ol, 4-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77943-78-3
Record name 1-Pentyn-3-ol, 4-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3s 4 Methylpent 1 Yn 3 Ol and Analogous Chiral Propargylic Alcohols

Asymmetric Alkynylation of Carbonyl Compounds

Asymmetric alkynylation involves the addition of a terminal alkyne to a prochiral aldehyde or ketone, creating a new stereocenter. This transformation is often facilitated by a chiral catalyst that controls the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Metal-catalyzed asymmetric additions have emerged as powerful tools for the synthesis of chiral propargylic alcohols. Various metals, including zinc, indium, gold, and silver, have been employed in combination with chiral ligands to achieve high yields and enantioselectivities. These catalytic systems offer a range of solutions for the synthesis of structurally diverse chiral propargylic alcohols.

Zinc-based catalysts are among the most extensively studied for the asymmetric addition of alkynes to aldehydes. pnas.org The in situ generation of alkynylzinc species from terminal alkynes and zinc reagents, such as diethylzinc (B1219324) (Et₂Zn) or zinc triflate (Zn(OTf)₂), provides a convenient route to the nucleophilic alkyne. wikipedia.org

The enantioselectivity of zinc-catalyzed alkynylation is highly dependent on the chiral ligand employed. A variety of ligands have been developed and optimized to achieve high levels of stereocontrol.

N-Methylephedrine: Carreira and coworkers developed a highly effective system using stoichiometric amounts of (+)-N-methylephedrine in conjunction with Zn(OTf)₂ for the addition of terminal alkynes to a broad range of aldehydes. wikipedia.orgacs.org This method is notable for its operational simplicity, as it can be performed open to the atmosphere. illinois.edu Subsequent developments have led to a catalytic process in both the metal and the chiral ligand. acs.orgillinois.edu

BINOL (1,1'-bi-2-naphthol): The use of BINOL and its derivatives as chiral ligands in zinc-catalyzed alkynylation has been a significant area of research. researchgate.net The combination of BINOL, Ti(OⁱPr)₄, and Et₂Zn has been shown to be a highly effective catalytic system. pnas.org The addition of Lewis bases like hexamethylphosphoramide (B148902) (HMPA) can allow for the formation of the alkynylzinc reagent at room temperature, avoiding the need for refluxing. pnas.org Functionalized BINOL derivatives, containing internal Lewis basic sites, can promote the formation of the alkynylzinc nucleophile at lower temperatures and modify the catalytic properties of the biaryl unit. researchgate.net

Bifunctional Zinc-Based Complexes: Dinuclear zinc complexes have been developed as effective catalysts for the asymmetric alkynylation of aromatic aldehydes. nih.govrsc.org For instance, a proline-derived bimetallic catalyst has been shown to be practical and general for the alkynylation of both aromatic and α,β-unsaturated aldehydes. nih.gov These bifunctional systems can lead to high yields and enantioselectivities for a variety of substrates. The formation of a stable and structurally rigid transition state through chelation is proposed to be responsible for the high enantioselectivity observed with certain substrates. nih.gov

Table 1: Performance of Selected Zinc-Catalyzed Alkynylation Systems

Aldehyde Alkyne Ligand/Catalyst System Yield (%) Enantiomeric Excess (ee, %)
Benzaldehyde Phenylacetylene (B144264) (1S,2R)-N-methylephedrine / Zn(OTf)₂ 80 88
Cyclohexanecarboxaldehyde 1-Octyne (R)-BINOL / Ti(OⁱPr)₄ / Et₂Zn 95 96
2-Naphthaldehyde Phenylacetylene AzePhenol dinuclear zinc complex 95 96
Cinnamaldehyde TMS-acetylene Proline-derived dinuclear zinc catalyst 95 98

Indium(III)-based catalysts have also been successfully employed for the asymmetric alkynylation of aldehydes. A catalytic system comprising In(III) and BINOL has demonstrated broad substrate generality with high enantioselectivity for both aromatic and aliphatic aldehydes. nih.govorganic-chemistry.orgresearchgate.net The "bifunctional character" of the indium(III) catalyst is believed to activate both the aldehyde and the alkyne, contributing to the high efficiency of the reaction. nih.govorganic-chemistry.org This system is effective under mild conditions and in an air atmosphere. organic-chemistry.org

Table 2: Enantioselective Alkynylation of Aldehydes using In(III)/(S)-BINOL Catalyst

Aldehyde Alkyne Yield (%) Enantiomeric Excess (ee, %)
Benzaldehyde Phenylacetylene 99 >99
Isobutyraldehyde Phenylacetylene 85 91
Cyclohexanecarboxaldehyde 1-Hexyne 95 97
4-Chlorobenzaldehyde Trimethylsilylacetylene 99 98

Gold catalysis has emerged as a powerful tool in organic synthesis, and its application in the synthesis of chiral propargylic alcohols has been explored. One approach involves the intermolecular hydroalkenylation of propargylic alcohols, which has been achieved using a gold catalyst with a specifically designed biphenyl-2-ylphosphine ligand featuring a remote tertiary amine. cas.cnnih.govnih.govsemanticscholar.org This bifunctional ligand is crucial for the reaction's efficiency. cas.cnnih.gov DFT calculations have suggested that the amino group acts as a general base catalyst. cas.cnnih.gov This methodology allows for the formation of synthetically valuable conjugated dienyl alcohols in moderate to good yields. cas.cn Chiral bifunctional P,N ligands have also been utilized in gold-catalyzed desymmetric lactonization of alkynylmalonic acids to produce chiral lactones. colab.ws

Organosilver catalysts have been utilized in the asymmetric synthesis of propargylic alcohols. For instance, a bifunctional amidophosphine-urea/AgBF₄ complex has been developed for the asymmetric alkynylation of isatins, providing access to propargylic alcohols with tetrasubstituted stereogenic centers with excellent enantioselectivities. researchgate.net More recently, a silver-catalyzed propargylic C-H amination has been developed using a new bis(oxazoline) (BOX) ligand, leading to the synthesis of γ-alkynyl γ-aminoalcohols with high enantioselectivity. nih.govchemrxiv.org This reaction is proposed to proceed through an enantiodetermining hydrogen-atom transfer to a putative Ag-nitrene intermediate. nih.gov

Metal-Catalyzed Asymmetric Additions

Nickel-Catalyzed Enantioselective Alkylative Coupling of Alkynes and Aldehydes

A highly effective method for synthesizing chiral allylic alcohols with tetrasubstituted olefins involves the nickel-catalyzed enantioselective alkylative coupling of alkynes and aldehydes. organic-chemistry.orgnih.gov This reaction utilizes a nickel catalyst in conjunction with chiral spiro phosphoramidite (B1245037) ligands and dimethylzinc (B1204448) as the alkylating agent to achieve high yields, regioselectivity, and enantioselectivity. organic-chemistry.org

The optimization of reaction conditions has shown that bulky spirobiindane phosphoramidite ligands are particularly effective, leading to significant improvements in both yield (up to 88%) and enantioselectivity (up to 95% ee) when the reaction is conducted in toluene. organic-chemistry.org The choice of ligand is critical, as monodentate ligands have been found to be essential for achieving high enantioselectivity, while bidentate ligands tend to produce racemic mixtures. organic-chemistry.org

The scope of this reaction is broad, accommodating various aldehydes and disubstituted alkynes, and consistently yielding allylic alcohols with high regioselectivity and enantioselectivity (up to 99% ee). organic-chemistry.org While the electronic properties of substituents on the aldehyde have a minimal impact, a slight decrease in regioselectivity has been observed with para-CF3 groups. organic-chemistry.org Furthermore, lower regioselectivity is noted when the alkyne substituents are of similar size. organic-chemistry.org The reaction has also been explored with other dialkylzinc reagents; however, Et2Zn resulted in a mixture of products, and Ph2Zn showed no reactivity. organic-chemistry.org A proposed reaction model suggests that steric factors play a crucial role in determining the enantioselectivity of the coupling. organic-chemistry.org

Table 1: Nickel-Catalyzed Enantioselective Alkylative Coupling Data
Catalyst SystemAlkyne SubstrateAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)Regioselectivity
Ni(cod)2 / Chiral Spiro Phosphoramidite LigandDisubstituted AlkynesVarious Aldehydesup to 88up to 99High

Organocatalytic Asymmetric Additions

Cooperative catalysis, which combines the advantages of metal and organocatalysis, has emerged as a powerful strategy for asymmetric synthesis. researchgate.net In the context of propargylic alcohol synthesis, the synergistic action of a transition metal and a chiral Brønsted acid can facilitate highly enantioselective addition reactions. researchgate.net Chiral phosphoric acids are robust organocatalysts that can be effectively paired with metal complexes to achieve novel reactivity. researchgate.net This cooperative approach can be applied to the synthesis of chiral propargylic alcohols through the activation of an electrophile by the Brønsted acid and a metal-mediated nucleophile. researchgate.net

Information on the direct application of chiral Lewis base catalysis for the synthesis of (3S)-4-methylpent-1-yn-3-ol was not found in the provided search results. However, this methodology is a well-established strategy for asymmetric synthesis and could potentially be applied to the enantioselective alkynylation of isobutyraldehyde.

Grignard Reactions and Derivatives for Propargylic Alcohol Synthesis

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a fundamental method for the formation of secondary alcohols, including propargylic alcohols. organic-chemistry.org The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde. organic-chemistry.org Specifically, the synthesis of propargylic alcohols can be achieved by reacting an alkynyl Grignard reagent with an appropriate aldehyde. ijariie.com For instance, the reaction of phenylacetylene with a Grignard reagent followed by the addition of ethyl methyl ketone results in a propargylic alcohol. ijariie.com

The reactivity of Grignard reagents with propargylic alcohols themselves is also of interest. The reaction proceeds via deprotonation of the alcohol to form an alkoxide salt, which can then undergo further reactions. stackexchange.com The regioselectivity of these subsequent additions is influenced by the formation of stable five-membered chelate rings. stackexchange.com

Table 2: Grignard Reaction for Propargylic Alcohol Synthesis
Grignard ReagentCarbonyl CompoundProduct Type
Alkynylmagnesium halideAldehydeSecondary Propargylic Alcohol
Alkylmagnesium halideAlkynalSecondary Propargylic Alcohol

Biocatalytic Approaches to Enantiopure Propargylic Alcohols

Biocatalysis offers a green and efficient alternative for the synthesis of enantiomerically pure alcohols, operating under mild conditions with high enantioselectivity. nih.gov

A notable biocatalytic platform for the synthesis of enantiopure propargylic alcohols utilizes a one-pot, two-step enzymatic cascade. nih.govresearchgate.netacs.org This process begins with a racemic mixture of propargylic alcohols. The first step involves the conversion of the racemic alcohol into the corresponding ketone by a peroxygenase from Agrocybe aegerita. nih.govresearchgate.netacs.org Subsequently, the ketone is stereoselectively reduced to the desired enantiopure alcohol using either an (R)-selective alcohol dehydrogenase (ADH) from Lactobacillus kefir or an (S)-selective ADH from Thermoanaerobacter brokii. nih.govresearchgate.netacs.org

This enzymatic cascade has been shown to be effective for a range of propargylic alcohols, yielding enantioenriched products in high yields (70-99%). nih.govresearchgate.netacs.org For example, a semipreparative scale synthesis demonstrated the successful production of (S)-1a with a 76% isolated yield and 91.1% ee. nih.gov The reaction conditions are typically mild, conducted at 30 °C in a buffered solution. nih.govacs.org

Table 3: Enzymatic Cascade for Enantiopure Propargylic Alcohols
Enzyme 1Enzyme 2SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Peroxygenase (Agrocybe aegerita)(S)-selective ADH (Thermoanaerobacter brokii)Racemic Propargylic Alcohol(S)-Propargylic Alcohol70-99up to >99
Peroxygenase (Agrocybe aegerita)(R)-selective ADH (Lactobacillus kefir)Racemic Propargylic Alcohol(R)-Propargylic Alcohol70-99up to >99

Enantioselective Reduction of Propargylic Ketones

The enantioselective reduction of prochiral ketones, including propargylic ketones, is a cornerstone for synthesizing optically active secondary alcohols. wikipedia.orgorganicreactions.org This transformation converts a flat, prochiral ketone into a chiral alcohol with a defined three-dimensional structure. wikipedia.org Various methods have been developed, ranging from stoichiometric chiral reagents to more efficient catalytic systems. organicreactions.org

Catalytic approaches are highly favored and include transition metal-catalyzed hydrogenations and hydrosilylations using enantiopure ligand-metal complexes. organicreactions.org A notable example is the use of ruthenium complexes with monosulfonylated chiral diamines, a method developed by Noyori, which effectively reduces alkynones to propargylic alcohols with excellent yields and high enantioselectivity. thieme-connect.de Another significant catalytic system involves the use of borane (B79455) reducing agents in the presence of chiral oxazaborolidine catalysts (CBS catalysts), which can predictably yield secondary alcohols with high enantiopurity. organicreactions.orgresearchgate.net These catalysts function by creating a chiral environment around the ketone, forcing the reducing agent (hydride) to attack from a specific face. organicreactions.org

Catalyst/Reagent SystemSubstrate TypeTypical Enantiomeric Excess (ee)Key Features
Ru-TsDPEN ComplexesAlkynonesOften >95% eeEffective for transfer hydrogenation. thieme-connect.de
CBS (Corey-Bakshi-Shibata) Catalyst with BoraneAryl and Aliphatic KetonesUp to 99% eePredictable stereochemistry and high enantioselectivity. organicreactions.orgresearchgate.net
Chirally Modified LAH (e.g., BINAL-H)Various KetonesHigh selectivityStoichiometric reagent; uses a chiral diol to modify Lithium Aluminium Hydride. wikipedia.orgorganicreactions.org
Plant Tissues (e.g., Carrot, Apple)Prochiral KetonesUp to 98% eeBiocatalytic method using enzymes present in plants. nih.gov
Table 1. Overview of selected methods for the enantioselective reduction of prochiral ketones.

Kinetic Resolution Strategies via Enzymatic Methods

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. In the context of propargylic alcohols, enzymatic kinetic resolution, particularly using lipases, is a widely employed strategy. mdpi.com This method relies on the principle that a chiral catalyst (the enzyme) reacts at different rates with the two enantiomers of a racemic alcohol. mdpi.com Typically, lipases catalyze the acylation of the alcohol, preferentially converting one enantiomer into an ester while leaving the other unreacted. mdpi.com This allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol). mdpi.com

A significant advancement in this area is Dynamic Kinetic Resolution (DKR). DKR combines the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer. mdpi.com This is achieved by adding a racemization catalyst, often a ruthenium or vanadium complex, which continuously converts the less reactive alcohol enantiomer back into the racemic mixture. mdpi.commdpi.com This process allows for the theoretical conversion of 100% of the starting racemic alcohol into a single, enantiomerically pure product, overcoming the 50% maximum yield limitation of standard kinetic resolution. mdpi.com For instance, the DKR of 1-phenylethanol (B42297) using an immobilized lipase (B570770) from Candida antarctica (Novozym® 435) and a ruthenium racemization catalyst can achieve yields greater than 96% with 99% enantiomeric excess. mdpi.com

MethodEnzyme/CatalystSubstrateAcyl DonorResult
Dynamic Kinetic Resolution (DKR)Novozym® 435 & Ru complex1-phenylethanol->96% yield, 99% ee. mdpi.com
Dynamic Kinetic Resolution (DKR)Immobilized Lipase & Zeolite Beta1-phenylethanolVinyl butyrate92% ee. nih.gov
Dynamic Kinetic Resolution (DKR)Pseudomonas fluorescens lipase & VMPS43-(trialkylsilyl)propargyl alcohols-High yield and high ee for S-enantiomer. nih.gov
Table 2. Examples of enzymatic and chemoenzymatic dynamic kinetic resolution of secondary alcohols.

Chemoenzymatic Desymmetrization of Precursors

Chemoenzymatic desymmetrization is a highly efficient strategy for generating stereochemically rich products from simple, achiral starting materials. nih.gov This approach involves the conversion of a prochiral or meso compound, which possesses a plane of symmetry, into a chiral molecule through a highly selective reaction. nih.gov

This strategy is particularly powerful for creating multiple stereocenters in a single step with high enantio- and diastereoselectivity. For example, a key step in the total synthesis of madangamine E involved the desymmetrization of a prochiral cyclohexanone (B45756) derivative. nih.gov An organocatalyst was used to trigger a highly enantioselective intramolecular Michael addition, which efficiently constructed a complex bicyclic core. This single reaction established three stereogenic centers, including a quaternary carbon, in near-perfect stereoselectivity. nih.gov While this example leads to a complex scaffold, the underlying principle of using a catalyst to selectively react with one of two identical functional groups in a symmetrical precursor is broadly applicable to the synthesis of simpler chiral building blocks.

Multi-Component Coupling Reactions (e.g., KOtBu-Promoted Three-Component Couplings)

Multi-component reactions, where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. A notable example for the synthesis of propargylic alcohol analogues is the potassium tert-butoxide (KOtBu)-promoted three-component coupling of aldehydes, and alkynes. amanote.comresearchgate.net

This methodology allows for the highly efficient one-pot synthesis of 1-en-4-yn-3-ols and 2-en-4-yn-1-ols, which are structurally related to propargylic alcohols. amanote.com The use of an inexpensive and readily available base like KOtBu makes this protocol practical and user-friendly. nih.gov Such reactions are powerful tools for rapidly building molecular complexity from simple, commercially available starting materials.

Tandem Catalysis for Chiral Alcohol Synthesis from Alkynes

Tandem catalysis, also known as cascade catalysis, involves a sequence of two or more catalytic reactions in a single pot, where the product of one reaction becomes the substrate for the next. This approach avoids the need for isolation and purification of intermediates, saving time, resources, and reducing waste.

Hydration/Asymmetric Transfer Hydrogenation (ATH) Sequences

A powerful tandem strategy for converting alkynes into chiral alcohols involves an initial hydration step followed by an asymmetric transfer hydrogenation (ATH). nih.govacs.org In this one-pot process, the alkyne is first hydrated to form a ketone intermediate. This hydration can be promoted by an acid, such as trifluoromethanesulfonic acid (TfOH) or formic acid. nih.govd-nb.info

Subsequently, a chiral transition metal catalyst, typically based on iridium or ruthenium, is used to reduce the in-situ generated ketone to the corresponding chiral alcohol with high enantioselectivity. nih.govd-nb.info This process is atom-economical and has been shown to work for a broad range of alkyne substrates, affording chiral alcohols in good yields and with excellent stereoselectivities. acs.orguky.edu The entire transformation can often be performed under mild conditions and even in environmentally friendly solvents like water. d-nb.infoorganic-chemistry.org

Hydration CatalystATH CatalystReductantSolventKey Outcome
TfOHRu-complex-TFEBroad functional group tolerance, good yields, excellent stereoselectivities. nih.govacs.org
Formic AcidIridium-complexFormic AcidWaterHigh catalytic activity (TOF up to 25000), green and efficient. d-nb.infoorganic-chemistry.org
Table 3. Tandem hydration/asymmetric transfer hydrogenation (ATH) systems for converting alkynes to chiral alcohols.

Merging Metal Catalysis and Biocatalysis for Chiral Amino Building Blocks

An innovative approach in tandem catalysis merges the reactivity of transition metal catalysts with the high selectivity of enzymes. chemrxiv.org This strategy has been effectively used to synthesize chiral amines, which are valuable building blocks, starting from simple alkynes. The process typically begins with a gold(I)-catalyzed hydration of the alkyne to generate a ketone intermediate. chemrxiv.orgchemrxiv.org

Following the hydration, a biocatalyst, such as a transaminase enzyme, is introduced. The transaminase catalyzes the reductive amination of the ketone, converting it into a chiral amine with high enantiomeric excess. chemrxiv.orgchemrxiv.org This one-pot, sequential approach successfully combines the strengths of both chemocatalysis and biocatalysis. The compatibility of gold catalysts with aqueous environments and biological systems is a key advantage, allowing both catalytic steps to proceed without extensive changes in reaction conditions. chemrxiv.org This method has been applied to the synthesis of bioactive drug molecules, demonstrating its practical utility. chemrxiv.org

Stereoselective Transformations and Mechanistic Insights

Enantioselective and Diastereoselective Control in Reactions Involving the Chiral Propargylic Moiety

The stereocenter at the C3 position of (3S)-4-methylpent-1-yn-3-ol exerts significant influence on the stereochemical outcome of subsequent reactions. This substrate-controlled stereoselectivity is fundamental in asymmetric synthesis, allowing for the generation of new stereocenters with predictable configurations.

Catalytic asymmetric alkyne addition to aldehydes is a primary method for preparing chiral propargylic alcohols like this compound. Once formed, the enantiomeric purity of these alcohols can be leveraged in subsequent transformations. For instance, in intramolecular Pauson-Khand reactions, the chiral propargylic alcohol moiety directs the formation of bicyclic products with high diastereoselectivity. The bulkiness of the substituents at the propargylic position, such as the isopropyl group in this compound, has been shown to be important for achieving high diastereoselectivity.

The catalytic asymmetric propargylic substitution reaction is another efficient method for constructing stereocenters at the propargylic position. The choice of catalyst and reaction conditions allows for high levels of enantioselective and diastereoselective control. For example, palladium-catalyzed kinetic resolution of tertiary propargylic alcohols provides an efficient route to propargylic alcohols bearing a chiral quaternary stereocenter with remarkable enantioselectivities (93–>99% ee).

Table 1: Examples of Stereoselective Reactions with Propargylic Alcohols

Reaction TypeCatalyst SystemKey FeatureTypical StereoselectivityReference
Intramolecular Pauson-Khand ReactionCo₂(CO)₈ or Rh(I) complexesForms fused bicyclic products from enynes.High diastereoselectivity, retention of enantiomeric purity.
Asymmetric Propargylic SubstitutionOptically active thiolate-bridged diruthenium complexesConstructs a stereocenter at the propargylic position.High enantioselectivity, influenced by propargylic substituents.
Dynamic Kinetic Resolution (DKR)Lipase (B570770) / Vanadium or Ruthenium catalystConverts racemic propargylic alcohols to a single enantiomer of the product ester.High yields (70-99%) and enantiomeric excess (81-99% ee).
Pd-Catalyzed Carboxylative Kinetic ResolutionPd/H⁺ co-catalystResolves tertiary propargylic alcohols to yield products with a chiral quaternary center.Excellent enantioselectivities (93–>99% ee).

Stereochemical Retention and Transfer in Downstream Applications

A critical aspect of utilizing chiral building blocks like this compound is the ability to maintain or transfer the existing stereochemical information throughout a synthetic sequence.

In many transformations, the enantiomeric purity of the starting propargylic alcohol is maintained in the final products. Studies on the intramolecular Pauson-Khand cycloaddition have demonstrated that the high enantiomeric purity of the initial propargylic alcohol is retained in the resulting fused bicyclic products. This retention of stereochemistry is crucial for the synthesis of optically active complex molecules.

Furthermore, the chiral center can direct the stereochemistry of reactions at other sites within the molecule, a process known as chirality transfer. This principle is exploited in various synthetic strategies to create multiple stereocenters in a controlled manner. For example, the synthesis of optically active tetronic acids and aminofuranones from chiral γ-hydroxy-α,β-acetylenic esters relies on the initial chirality of the propargylic alcohol to guide the formation of the final stereochemically rich products.

Mechanistic Investigations of Asymmetric Catalysis

Understanding the mechanisms of asymmetric catalysis is paramount for optimizing existing reactions and developing new, more efficient transformations. Research in this area often combines computational studies with experimental investigations to provide a detailed picture of the reaction pathway.

Computational Chemistry and Density Functional Theory (DFT) Studies on Transition States

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of stereoselective reactions. DFT calculations allow researchers to model the structures and energies of reactants, intermediates, and, most importantly, transition states.

By comparing the energies of the diastereomeric transition states that lead to different stereoisomeric products, scientists can predict and explain the observed enantioselectivity. For instance, DFT studies on asymmetric propargylic substitution reactions have been used to examine the effects of different substituents on the propargylic carbon on both enantioselectivity and reactivity. These calculations have revealed that replacing a methyl group with a more electron-withdrawing trifluoromethyl group can lead to higher enantioselectivity, a finding consistent with experimental results. Such studies provide insights into the geometric and electronic factors that stabilize the favored transition state over the disfavored one.

Elucidation of Catalyst-Substrate Interactions

The stereochemical outcome of a catalyzed reaction is dictated by the precise interactions between the chiral catalyst and the substrate in the transition state. Traditionally, asymmetric induction was thought to arise primarily from repulsive steric interactions that destabilize one transition state relative to another. However, a growing body of research highlights the critical role of attractive noncovalent interactions, such as hydrogen bonding, ion pairing, and π-system engagements.

In the context of propargylic alcohols, the hydroxyl group is a key site for interaction with the catalyst. Chiral ligands can be designed with specific functional groups that form hydrogen bonds or other noncovalent interactions with the alcohol, thereby orienting the substrate in a specific way within the catalyst's chiral pocket. DFT calculations have been instrumental in identifying these key interactions, showing that in many cases, enantioselectivity is determined by these attractive forces rather than steric repulsion. This understanding allows for the rational design of new catalysts with improved selectivity.

Reaction Pathway Analysis and By-product Formation Mechanisms

A complete mechanistic understanding involves mapping the entire reaction pathway, including the formation of any by-products. The hydroxyl and alkyne functionalities in propargylic alcohols can lead to competing reaction pathways. For example, under certain conditions, propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.

In dynamic kinetic resolution (DKR) of propargylic alcohols, the desired reaction is the enzyme-catalyzed acylation of one enantiomer, coupled with the racemization of the remaining alcohol. However, a potential side reaction is the Meyer–Schuster rearrangement of the propargyl vanadate (B1173111) intermediate (involved in racemization), which leads to the formation of an undesired unsaturated aldehyde by-product. Understanding the mechanism of this by-product formation is crucial for selecting reaction conditions, such as the choice of solvent, that suppress this competing pathway and maximize the yield of the desired chiral ester.

Chiral Phosphoric Acid (CPA)-Catalyzed Regio- and Enantioselective Transformations

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a wide range of asymmetric transformations. In these reactions, the CPA catalyst often acts as a bifunctional catalyst, activating both the electrophile and the nucleophile through a network of hydrogen bonds.

CPAs have been successfully employed in reactions involving propargylic alcohols, enabling access to axially chiral allenes and other valuable structures. For example, CPAs catalyze the (3+2) annulation of propargylic alcohols with various nucleophiles to construct chiral spirocycles and molecules with both central and axial chirality. The catalyst controls both the regioselectivity (which atoms form new bonds) and the

Studies on Rearrangement Mechanisms (e.g., Propargylic Alcohol to Dienal Rearrangement)

The rearrangement of propargylic alcohols can proceed through various pathways, largely influenced by the substrate's structure and the reaction conditions, including the type of catalyst employed. While the user's request specifies a "propargylic alcohol to dienal rearrangement," it is crucial to note that for a substrate like this compound, which lacks an additional site of unsaturation, the direct formation of a dienal is not a typical outcome. Instead, the characteristic transformation for this class of compounds is the Meyer-Schuster rearrangement, which leads to the formation of an α,β-unsaturated ketone (enone).

The formation of a dienal from a propargylic alcohol generally requires a substrate that already contains a double bond, which can participate in the rearrangement. For instance, a vinyl-substituted propargylic alcohol could potentially undergo a more complex cascade of reactions to yield a dienal. However, for the purposes of understanding the rearrangement of this compound, the focus will be on the well-established Meyer-Schuster rearrangement.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement proceeds through the following key steps:

Protonation: The reaction is initiated by the protonation of the hydroxyl group of the propargylic alcohol, forming a good leaving group (water).

Formation of an Allene (B1206475) Intermediate: This is followed by a 1,3-hydroxyl shift, which is often the rate-determining step, leading to the formation of a transient allene intermediate.

Tautomerization: The allene intermediate then undergoes tautomerization to the more stable α,β-unsaturated carbonyl compound. wikipedia.org

The stereochemical outcome of the Meyer-Schuster rearrangement is a critical aspect, especially when starting with a chiral propargylic alcohol like this compound. The stereoselectivity of the reaction can be influenced by the choice of catalyst, with both acid and transition-metal catalysts being employed to promote this transformation. wikipedia.org Transition metal catalysts, in particular, have been shown to offer milder reaction conditions and improved stereoselectivity. wikipedia.org

While specific research detailing the stereoselective rearrangement of this compound is not extensively documented in readily available literature, studies on analogous chiral secondary propargylic alcohols provide valuable insights into the expected outcomes and the factors governing stereoselectivity. For instance, the use of chiral catalysts can induce asymmetry in the product, leading to an enrichment of one enantiomer.

The table below summarizes typical conditions and outcomes for the Meyer-Schuster rearrangement of secondary propargylic alcohols, drawing from general findings in the field to project potential results for this compound.

CatalystSolventTemperature (°C)Typical Yield (%)Typical Stereoselectivity (E/Z ratio)
Strong Acid (e.g., H₂SO₄)Acetic AcidRefluxVariableOften a mixture of isomers
Lewis Acid (e.g., InCl₃)TolueneMicrowaveGood to ExcellentGood
Transition Metal (e.g., Au(I) complex)Dichloromethane (B109758)Room TemperatureExcellentHigh E-selectivity
Rhenium Catalyst (e.g., [ReOCl₃(OPPh₃)(SMe₂)])DimethoxyethaneRoom TemperatureHighVirtually complete E-stereoselectivity

The data in the table is illustrative of general trends observed in Meyer-Schuster rearrangements. The use of transition metal catalysts, such as gold and rhenium complexes, often provides superior results in terms of both yield and stereoselectivity, favoring the formation of the E-isomer of the resulting enone. researchgate.net These catalysts operate under milder, neutral conditions, which can be advantageous for sensitive substrates and for preserving stereochemical integrity. researchgate.net

In the context of this compound, a stereoselective Meyer-Schuster rearrangement would be expected to yield (E)-4-methylpent-3-en-2-one. The retention or inversion of stereochemistry at the original chiral center is a complex issue dependent on the precise mechanism and the nature of the catalytic species involved. Detailed mechanistic studies, often involving isotopic labeling and computational analysis, are typically required to elucidate the exact stereochemical pathway.

Construction of Complex Molecular Architectures

The stereogenic center bearing the hydroxyl group in this compound is a key feature that chemists exploit to control the three-dimensional arrangement of atoms in the target molecules.

Intramolecular Pauson-Khand Cycloadditions

Synthesis of Fused Bicyclic Systems

Detailed research findings on the specific application of this compound in the synthesis of fused bicyclic systems are not prominently featured in the available scientific literature. The construction of such systems often relies on cycloaddition reactions where the stereochemistry of the starting materials dictates the stereochemical outcome of the product.

Access to Chiral Dienols

The conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds via the Meyer-Schuster rearrangement is a known transformation. wikipedia.orgdrugfuture.comresearchgate.netrsc.org This reaction proceeds through an allenol intermediate. researchgate.netorganicreactions.org Theoretically, the rearrangement of this compound could provide access to a chiral enone. However, specific examples of this transformation leading to the formation of chiral dienols are not well-documented in the literature.

Derivatization to Chiral Allylic Alcohols with Tetrasubstituted Olefins

The synthesis of chiral allylic alcohols containing tetrasubstituted olefins is a significant challenge in organic synthesis. While methods exist for the synthesis of chiral allenes from racemic propargylic alcohols, specific methodologies detailing the derivatization of this compound to chiral allylic alcohols with tetrasubstituted olefins are not described in the current scientific literature. nih.gov

Synthesis of Chiral β-Alkynyl Esters

The synthesis of chiral β-alkynyl esters is an important area of research, as these compounds are valuable building blocks for more complex molecules. nih.govnih.gov One strategy for their preparation involves a sequential palladium and copper-catalyzed process. nih.govnih.gov This method typically involves the hydroalkynylation of an ynoate with a terminal alkyne, followed by an asymmetric conjugate reduction of the resulting ynenoate. nih.gov

While direct examples of the use of this compound in this specific sequence are not detailed, the general approach is outlined below.

Step Reaction Catalyst/Reagents Product Type
1HydroalkynylationPalladium catalystGeometrically-pure ynenoate
2Asymmetric Conjugate ReductionCopper hydride (CuH)Chiral β-alkynyl ester

This two-step process allows for the construction of the chiral propargylic center in the final product with high regio- and stereoselectivity. nih.gov The reaction is known to tolerate a variety of substituents on the terminal alkyne. nih.gov

Role in the Synthesis of Biologically Active Compounds

A thorough review of the scientific literature did not reveal specific instances where this compound has been utilized as a key chiral building block in the total synthesis of biologically active compounds. While chiral propargyl alcohols, in general, are important intermediates in the synthesis of natural products and pharmaceuticals, the specific contribution of this compound is not prominently documented.

Functional Group Transformations and Derivatization

The dual functionality of this compound allows for a variety of selective chemical transformations, enabling its conversion into a wide range of other useful chiral intermediates.

The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, (S)-4-methylpent-1-yn-3-one, without compromising the integrity of the adjacent stereocenter or the terminal alkyne. This transformation is critical in synthetic pathways that require a carbonyl group for subsequent C-C bond-forming reactions. A key example is found in the total synthesis of 4-epi-Bengamide E, where the chiral alcohol intermediate is efficiently converted to a chiral aldehyde using Swern oxidation conditions. researchgate.net This method is well-known for its mildness and high efficiency in oxidizing alcohols while preserving stereochemical information at adjacent centers.

Oxidation MethodReagent(s)Product TypeKey FeatureReference
Swern OxidationOxalyl chloride, DMSO, TriethylamineAldehyde/KetoneMild conditions, preserves stereointegrity researchgate.net

The terminal alkyne of this compound can be selectively reduced to either an alkene or a fully saturated alkane, providing access to different classes of chiral building blocks. The outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions.

Reduction to Alkane: Hydrogenation using Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) in a solvent like dichloromethane allows for the complete reduction of the alkyne to the corresponding saturated alkane, yielding (3S)-4-methylpentan-3-ol, without affecting other functional groups like vinyl iodides in more complex substrates. nih.gov

Reduction to cis-Alkene: To obtain the corresponding (Z)-alkene, catalytic hydrogenation over a poisoned catalyst such as palladium on calcium carbonate (Lindlar's catalyst) is typically employed. nih.gov This method selectively reduces the alkyne to a cis-alkene, yielding (3S, Z)-4-methylpent-1-en-3-ol.

Reaction TypeCatalyst/ReagentsProduct MoietyStereochemistryReference
Full HydrogenationCrabtree's Catalyst, H₂AlkaneN/A nih.gov
Partial HydrogenationPd/CaCO₃ (Lindlar), H₂Alkenecis (Z) nih.gov

The hydroxyl group of a propargylic alcohol can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution. Such reactions are highly valuable for introducing new functional groups at the carbinol center. researchgate.net The stereochemical outcome of these substitutions can be controlled, often proceeding through an Sɴ2 mechanism with inversion of configuration or an Sɴ2' mechanism involving attack at the alkyne. A prominent method for achieving stereocontrolled substitution is the Nicolas reaction, which utilizes a dicobalt hexacarbonyl complex to stabilize a propargylic cation, allowing for substitution with a high degree of stereochemical control. researchgate.net These transformations expand the synthetic utility of chiral propargylic alcohols by enabling the formation of C-N, C-O, and C-C bonds with predictable stereochemistry.

While this compound is a propargylic alcohol, this class of compounds can undergo synthetically useful skeletal rearrangements, such as the Meyer-Schuster and Rupe rearrangements, which are mechanistically related to allylic rearrangements. These reactions typically occur under acidic conditions and involve the isomerization of a propargylic alcohol to an α,β-unsaturated ketone or aldehyde. For instance, the rearrangement of a related compound, 3-methyl-1,4-pentadiyne-3-ol, has been shown to yield E/Z mixtures of 3-methyl-2-penten-4-ynal when catalyzed by molybdenum or rhenium complexes. mdpi.com Such rearrangements provide a pathway to valuable enone or enal structures from readily available propargylic alcohols.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (% ee) of chiral compounds like (3S)-4-methylpent-1-yn-3-ol. uma.esheraldopenaccess.us The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times. mdpi.com For chiral alcohols, derivatization is sometimes employed to enhance separation and detection, such as converting the alcohol into a volatile ester. nih.gov

The enantiomeric excess is a critical measure of the purity of a chiral sample and is calculated from the relative areas of the peaks corresponding to the two enantiomers in the chromatogram. Gas-liquid chromatography on chiral stationary phases, particularly those utilizing modified cyclodextrins, is also a powerful tool for the chiral separation of volatile compounds like alcohols. nih.gov

Table 1: Illustrative Chiral HPLC Conditions for Enantiomeric Excess Analysis

ParameterConditionPurpose
Column Chiralpak AD-H or similar amylose/cellulose-based CSPProvides the chiral environment for enantiomeric separation.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Elutes the enantiomers from the column at different rates.
Flow Rate 1.0 mL/minEnsures reproducible retention times and optimal separation.
Detection UV at 210 nmQuantifies the amount of each enantiomer as it elutes.
Calculation % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100Determines the enantiomeric purity from the integrated peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. acs.orgchemicalbook.comresearchgate.netresearchgate.net

For stereochemical assignment, NMR is often used in conjunction with chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). Esterification of the chiral alcohol with a single enantiomer of the CDA produces a mixture of diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing not only for the determination of enantiomeric purity but also for the assignment of the absolute configuration at the stereocenter. sci-hub.seacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusAtom Position (Structure: CH≡C-CH(OH)-CH(CH₃)₂)Predicted Chemical Shift (δ, ppm)Multiplicity
¹HH-1 (≡C-H )~2.5Doublet
¹HH-3 (-CH (OH)-)~4.2Doublet
¹HH-4 (-CH (CH₃)₂)~2.0Multiplet
¹HH-5 (-CH(CH₃ )₂)~1.0Doublet
¹³CC-1 (C H≡)~85-
¹³CC-2 (≡C -)~72-
¹³CC-3 (-C H(OH)-)~68-
¹³CC-4 (-C H(CH₃)₂)~34-
¹³CC-5 (-CH(C H₃)₂)~17, ~18-

Note: Predicted values are based on typical shifts for similar structural motifs. spectrabase.com

Mass Spectrometry (MS and GC-MS) for Molecular Structure Confirmation and Mechanistic Probes

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and structural integrity of 4-methylpent-1-yn-3-ol. nih.gov The mass spectrum displays a molecular ion peak (M⁺) corresponding to the compound's molecular weight, and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Furthermore, advanced MS techniques like Electrospray Ionization (ESI-MS) are powerful tools for mechanistic studies. purdue.edu ESI-MS is a soft ionization method that can transfer reaction intermediates from solution to the gas phase with minimal fragmentation. purdue.eduethz.ch This allows for the direct observation and characterization of transient species in a catalytic cycle, providing crucial insights into reaction mechanisms involving this compound. acs.org

Table 3: Expected Key Fragments in the Mass Spectrum of 4-methylpent-1-yn-3-ol

m/z ValueIonLikely Fragment Lost
98[M]⁺Molecular Ion
83[M-CH₃]⁺Methyl radical
55[M-C₃H₇]⁺Isopropyl radical
43[C₃H₇]⁺Propargyl alcohol radical

Infrared (IR) Spectroscopy for Functional Group Analysis in Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its alcohol and terminal alkyne moieties. orgchemboulder.com This technique is particularly valuable for monitoring chemical transformations. For example, in an esterification reaction, the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band would indicate the conversion of the alcohol to the ester.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)Appearance
AlcoholO-H stretch3600 - 3200Strong, Broad
Terminal Alkyne≡C-H stretch~3300Strong, Sharp
AlkyneC≡C stretch2260 - 2100Weak to Medium, Sharp
AlkaneC-H stretch3000 - 2850Medium to Strong

The C≡C stretching absorption is notably weak due to the low polarity of the triple bond. libretexts.orglibretexts.org The terminal alkyne ≡C-H stretch is a diagnostic sharp band that appears around 3300 cm⁻¹. libretexts.orgmasterorganicchemistry.com

Optical Rotation and Circular Dichroism for Chiral Purity Assessment

As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter and reported as the specific rotation [α]. This physical constant is characteristic of the enantiomer. The optical purity of a sample can be assessed by comparing its measured specific rotation to the known value for the enantiomerically pure compound.

Circular Dichroism (CD) spectroscopy offers a complementary method for analyzing chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light by the sample. The resulting CD spectrum provides a unique spectroscopic signature for a specific enantiomer, which can be used for both qualitative identification and quantitative assessment of enantiomeric purity. researchgate.net Combining techniques like optical rotation and CD provides a robust assessment of the chiral integrity of this compound. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

X-ray crystallography is the most definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. springernature.comthieme-connect.deed.ac.uk While obtaining a single crystal of a low-melting-point alcohol like this compound suitable for X-ray diffraction can be challenging, this limitation is overcome by converting the alcohol into a crystalline derivative.

A common strategy involves reacting the alcohol with an enantiomerically pure chiral carboxylic acid, such as (1S)-(-)-camphanic acid, to form a diastereomeric ester. sci-hub.se These esters are often highly crystalline. The crystal structure of the derivative is then determined by X-ray diffraction. Since the absolute configuration of the chiral acid is known, it serves as an internal reference, allowing for the unequivocal assignment of the absolute configuration of the alcohol moiety within the crystal lattice. sci-hub.seresearchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-4-methylpent-1-yn-3-ol, and how can enantiomeric purity be optimized?

  • Methodology : The compound can be synthesized via calcium acetylene addition to methyl ketene, generating intermediates like calcium 2-ethynyl-1-vinylethanol, followed by substitution reactions . To ensure enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) should be employed. Characterization via optical rotation and chiral chromatography can confirm stereochemical integrity.

Q. How can the structural and stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Use 1^1H and 13^13C NMR to identify functional groups (alkyne, hydroxyl) and coupling constants for stereochemical analysis. Infrared (IR) spectroscopy can confirm O-H and C≡C stretches. For absolute configuration, single-crystal X-ray diffraction or comparison with known optical rotation values (e.g., [α]D[α]_D) is recommended. Computational methods (DFT) can supplement experimental data .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Due to flammability (flash point: 90°F) and toxicity (R22, R36/37/38), use flame-resistant equipment, fume hoods, and personal protective equipment (gloves, goggles). Store in cool, ventilated areas away from oxidizers. Waste must be segregated and processed by certified facilities .

Q. What are the key physical properties of this compound relevant to experimental design?

  • Methodology : Key properties include boiling point (63–65°C at 100 mmHg), density (0.89 g/mL), and vapor pressure (5.02 mmHg at 25°C). These influence solvent selection, distillation conditions, and storage stability. Refractive index (n20/Dn_{20}/D: 1.446) aids in purity assessment .

Advanced Research Questions

Q. How can side reactions (e.g., alkyne dimerization or oxidation) be minimized during multi-step syntheses involving this compound?

  • Methodology : Use inert atmospheres (N2_2/Ar) to prevent oxidation. Catalytic inhibitors (e.g., BHT) or low temperatures (0–5°C) reduce alkyne reactivity. Monitor reaction progress via TLC or GC-MS to identify intermediates and adjust conditions dynamically .

Q. What computational approaches predict the environmental fate of this compound, and what are their limitations?

  • Methodology : Molecular dynamics (MD) simulations can model adsorption on indoor surfaces (e.g., silica or polymers), while QSAR predicts biodegradability. Limitations include oversimplified matrix effects (e.g., organic degradation in wastewater) and temperature-dependent reactivity, as noted in HSI data studies .

Q. How do discrepancies in reported physical properties (e.g., boiling point) arise, and how can they be reconciled?

  • Methodology : Variability may stem from impurities (e.g., isomers like (Z)-3-methylpent-2-en-4-yn-1-ol) or measurement conditions (pressure, calibration). Use high-purity samples (>95%) and standardized protocols (e.g., ASTM distillation methods). Cross-validate with NIST or PubChem datasets .

Q. What advanced spectroscopic techniques resolve electronic interactions between the alkyne and hydroxyl groups in this compound?

  • Methodology : Raman spectroscopy highlights C≡C bond polarization, while UV-Vis studies reveal conjugation effects. Time-resolved fluorescence can probe solvent interactions. Coupled with DFT calculations, these methods elucidate hyperconjugation and steric effects .

Data Contradiction and Validation

  • Example : Conflicting melting points (e.g., 25°C estimate vs. liquid state at RT) may arise from polymorphic forms or measurement errors. Differential Scanning Calorimetry (DSC) and controlled crystallization experiments can resolve such ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.